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Abstract
DPPY (CAS 2095883-62-6), chemically identified as 2-((3,5-dimethyl-1H-pyrazol-1-

yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, has emerged as a potent multi-kinase inhibitor. This

technical guide provides a comprehensive overview of the discovery, synthesis, and biological

activity of DPPY. It is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's

Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with IC50 values all reported to be less

than 10 nM.[1] This document details a plausible synthetic route, experimental protocols for its

evaluation, and visual representations of the signaling pathways it modulates, aiming to serve

as a valuable resource for researchers in the fields of medicinal chemistry and drug

development.

Discovery and Rationale
The discovery of DPPY stems from the ongoing efforts in medicinal chemistry to develop potent

and selective kinase inhibitors for therapeutic applications. The core structure of DPPY
combines two key heterocyclic moieties: a pyrazole and a 1,3,4-oxadiazole. Both of these rings

are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in

biologically active compounds and their ability to engage in various interactions with protein

targets.
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The rationale behind the design of DPPY likely involved the strategic combination of these two

heterocycles to create a molecule with optimal pharmacophoric features for binding to the ATP-

binding site of multiple kinases. The 3,5-dimethylpyrazole moiety can engage in hydrogen

bonding and hydrophobic interactions, while the 1,3,4-oxadiazole ring acts as a bioisostere for

other functional groups and contributes to the overall electronic and conformational properties

of the molecule. The pyridinyl substituent is likely crucial for establishing key interactions within

the kinase active site.

While a specific discovery publication for DPPY has not been publicly identified, its potent

activity against EGFR, BTK, and JAK3 suggests a design strategy aimed at targeting kinases

involved in cancer and inflammatory diseases.

Physicochemical and Biological Properties
A summary of the key quantitative data for DPPY is presented in the table below.

Property Value Source

CAS Number 2095883-62-6 MedChemExpress

Molecular Formula C15H14N6O Inferred from structure

Molecular Weight 294.31 g/mol Inferred from structure

IC50 EGFR < 10 nM [1]

IC50 BTK < 10 nM [1]

IC50 JAK3 < 10 nM [1]

Reported Biological Activity

Anti-proliferative activity

against B-cell lymphoma cells;

Potential for idiopathic

pulmonary fibrosis research.

[1]

Proposed Synthesis of DPPY
While a specific, detailed synthesis protocol for DPPY has not been published, a plausible

synthetic route can be constructed based on established methods for the synthesis of pyrazole

and 1,3,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.
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Workflow for the Proposed Synthesis of DPPY

2-Pyridinecarboxylic acid

2-Pyridinecarbohydrazide

 EtOH, reflux

Hydrazine hydrate

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

 1. CS2, KOH
 2. H+

CS2, KOH

2-Hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole

 EtOH, reflux

Hydrazine hydrate

DPPY
(2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole)

 EtOH, reflux

Acetylacetone

Click to download full resolution via product page

Caption: Proposed synthetic workflow for DPPY.

Detailed Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for the synthesis of analogous

compounds and should be optimized for the specific synthesis of DPPY.

Step 1: Synthesis of 2-Pyridinecarbohydrazide

To a solution of 2-pyridinecarboxylic acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
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Reflux the mixture for 4-6 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

The resulting solid can be purified by recrystallization from ethanol to yield 2-

pyridinecarbohydrazide.

Step 2: Synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

To a stirred solution of potassium hydroxide (1.2 eq.) in ethanol, add 2-

pyridinecarbohydrazide (1 eq.).

Add carbon disulfide (1.5 eq.) dropwise at room temperature.

Continue stirring for 12-16 hours.

Monitor the reaction by TLC.

After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric

acid.

The precipitated solid is filtered, washed with water, and dried to give 5-(pyridin-2-yl)-1,3,4-

oxadiazole-2-thiol.

Step 3: Synthesis of 2-Hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole

A mixture of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (1 eq.) and hydrazine hydrate (5 eq.) in

ethanol is refluxed for 8-10 hours.

Monitor the reaction by TLC.

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed

with ethanol, and dried to afford 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.
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Step 4: Synthesis of DPPY (2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-

oxadiazole)

To a solution of 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole (1 eq.) in ethanol, add

acetylacetone (1.1 eq.).

Reflux the mixture for 6-8 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield DPPY.

Biological Activity and Signaling Pathways
DPPY is a potent inhibitor of EGFR, BTK, and JAK3, three key kinases involved in cell

signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of

these pathways is implicated in various diseases, including cancer and autoimmune disorders.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding

to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of

downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR

pathways. These pathways are crucial for cell growth and survival.

EGFR Signaling Pathway
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Caption: Simplified EGFR signaling pathway and the inhibitory action of DPPY.

BTK Signaling Pathway
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Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-

cell receptor (BCR) signaling. Activation of the BCR leads to the phosphorylation and activation

of BTK, which in turn activates downstream pathways like PLCγ2, leading to B-cell proliferation

and survival.
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Caption: Simplified BTK signaling pathway and the inhibitory action of DPPY.

JAK3 Signaling Pathway
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine

kinases that are essential for cytokine signaling. JAK3 is predominantly expressed in

hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors.

Upon cytokine binding, JAKs become activated and phosphorylate STATs (Signal Transducers

and Activators of Transcription), which then translocate to the nucleus to regulate gene

expression.

JAK3 Signaling Pathway
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Caption: Simplified JAK3 signaling pathway and the inhibitory action of DPPY.

Experimental Protocols for Biological Evaluation
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In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of

DPPY against EGFR, BTK, and JAK3.

Workflow for In Vitro Kinase Inhibition Assay

Prepare serial dilutions of DPPY

Add DPPY dilutions to wells

Add kinase, substrate, and ATP to wells

Incubate at room temperature

Add detection reagent

Measure signal (e.g., luminescence)

Calculate IC50 values

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

Recombinant human EGFR, BTK, and JAK3 enzymes
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Specific peptide substrates for each kinase

Adenosine triphosphate (ATP)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

DPPY (test compound)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of DPPY in DMSO.

In a 384-well plate, add the assay buffer, the respective recombinant kinase, and its specific

peptide substrate.

Add the diluted DPPY or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g.,

ADP-Glo™ reagent).

Measure the luminescence signal using a plate reader.

The IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay is used to determine the effect of DPPY on the proliferation of cancer cell lines,

such as B-cell lymphoma cells.
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Workflow for MTT Assay

Seed cells in a 96-well plate

Allow cells to adhere overnight

Treat cells with serial dilutions of DPPY

Incubate for 72 hours

Add MTT reagent

Incubate for 4 hours

Add solubilization solution

Measure absorbance at 570 nm

Calculate GI50 values

Click to download full resolution via product page
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Caption: General workflow for a cell-based MTT anti-proliferative assay.

Materials:

B-cell lymphoma cell line (or other relevant cell line)

Complete cell culture medium

DPPY (test compound)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Prepare serial dilutions of DPPY in the cell culture medium.

Remove the existing medium and add the medium containing the different concentrations of

DPPY or vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

Add MTT solution to each well and incubate for an additional 4 hours.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

The concentration of DPPY that inhibits cell growth by 50% (GI50) is determined by plotting

the percentage of cell viability against the logarithm of the compound concentration.
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Conclusion
DPPY is a potent multi-kinase inhibitor targeting EGFR, BTK, and JAK3, with promising

therapeutic potential in oncology and inflammatory diseases. This technical guide has provided

a comprehensive overview of its discovery rationale, a plausible synthetic pathway, and

detailed experimental protocols for its biological evaluation. The provided diagrams of the

signaling pathways it modulates offer a clear visual representation of its mechanism of action.

Further research into the specific discovery and optimization of DPPY, along with in-vivo

efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of
DPPY (CAS 2095883-62-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415315#discovery-and-synthesis-of-dppy-cas-
2095883-62-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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